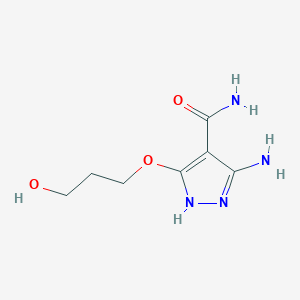
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a hydroxypropoxy group, and a carboxamide group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide with an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various electrophiles can be used in the presence of catalysts or under specific pH conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group may yield aldehydes or ketones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer specific advantages.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino group and hydroxypropoxy group can form hydrogen bonds with target proteins, influencing their activity. The carboxamide group may also play a role in binding to active sites of enzymes or receptors, modulating their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile: This compound is similar in structure but contains a carbonitrile group instead of a carboxamide group.
3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide: Lacks the amino group, making it less versatile in certain reactions.
5-amino-1H-pyrazole-4-carboxamide: Does not have the hydroxypropoxy group, which may limit its applications in some contexts.
Uniqueness
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide stands out due to the combination of functional groups attached to the pyrazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12N4O3 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
3-amino-5-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O3/c8-5-4(6(9)13)7(11-10-5)14-3-1-2-12/h12H,1-3H2,(H2,9,13)(H3,8,10,11) |
InChI Key |
LVBLCVVXFVUANF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COC1=C(C(=NN1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















